Electron Mobility Enhancement in n-Type Semiconductors
The D-π-A-π-D n-type semiconductors synthesized by attaching 9-(4-ethynylphenyl)carbazole to naphthalene and perylene diimides demonstrate an electron mobility of up to 0.3 cm²/V·s [1]. In comparison, common carbazole-based hole-transport materials like 4,4'-Bis(N-carbazolyl)-1,1'-biphenyl (CBP) typically exhibit electron mobilities on the order of 10⁻⁴ to 10⁻³ cm²/V·s [2]. This represents a significant, orders-of-magnitude improvement in electron transport capability for the resulting material.
| Evidence Dimension | Electron Mobility |
|---|---|
| Target Compound Data | up to 0.3 cm²/V·s |
| Comparator Or Baseline | CBP (a widely used carbazole-based hole-transport material) |
| Quantified Difference | > 100-fold increase |
| Conditions | n-Type organic field-effect transistor (OFET) device configuration, using materials derived from the target compound. |
Why This Matters
This quantifies the compound's utility in creating high-performance n-type semiconductors, a challenging area in organic electronics, directly impacting device speed and power efficiency.
- [1] Gámez-Valenzuela, S., et al. (2023). Extended π-conjugation and structural planarity effects of symmetrical D-π-A-π-D naphthalene and perylene diimide semiconductors on n-type electrical properties. Chemistry – A European Journal, 29(46), e202301639. DOI: 10.1002/chem.202301639. View Source
- [2] Wu, C.-C., et al. (2005). Hole mobility of 4,4'-bis(N-carbazolyl)-1,1'-biphenyl (CBP). Applied Physics Letters, 87(24), 242103. DOI: 10.1063/1.2147714. View Source
